molecular formula C18H17N3O B5622632 N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide

Cat. No.: B5622632
M. Wt: 291.3 g/mol
InChI Key: DPWOQDMHZNVSPQ-ZHACJKMWSA-N
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Description

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is a compound that features a benzimidazole moiety linked to an ethyl chain and a phenyl acrylamide group. Benzimidazole derivatives are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde to form the benzimidazole coreCommon reagents used in these reactions include sodium metabisulphite as an oxidation agent and solvents like hexane and water for purification .

Chemical Reactions Analysis

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide undergoes several types of chemical reactions:

    Oxidation: The benzimidazole moiety can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

    Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction. .

Scientific Research Applications

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound also interferes with viral replication and bacterial cell wall synthesis .

Comparison with Similar Compounds

N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-phenyl-acrylamide is unique due to its specific structure, which combines the benzimidazole core with an ethyl chain and phenyl acrylamide group. Similar compounds include:

These compounds share the benzimidazole core but differ in their substituents, leading to variations in their biological activities and applications.

Properties

IUPAC Name

(E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(11-10-14-6-2-1-3-7-14)19-13-12-17-20-15-8-4-5-9-16(15)21-17/h1-11H,12-13H2,(H,19,22)(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWOQDMHZNVSPQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101328284
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300829-03-2
Record name (E)-N-[2-(1H-benzimidazol-2-yl)ethyl]-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101328284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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